REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[CH2:4][C:5]1[CH:6]=[N:7][C:8]([CH2:14][CH3:15])=[C:9]([CH2:11][CH:12]=O)[CH:10]=1.Cl.NO.C([N:22](CC)CC)C.C1(=O)OC(=O)C2=CC=CC=C12>C(#N)C.O>[CH3:1][O:2][C:3](=[O:16])[CH2:4][C:5]1[CH:6]=[N:7][C:8]([CH2:14][CH3:15])=[C:9]([CH2:11][C:12]#[N:22])[CH:10]=1 |f:1.2|
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Name
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6-ethyl-5-(2-oxo-ethyl)-pyridin-3-yl-acetic acid methyl ester
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Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
COC(CC=1C=NC(=C(C1)CC=O)CC)=O
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Name
|
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0.53 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
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EXTRACTION
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Details
|
the mixture is extracted with ethyl acetate (50 mL)
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Type
|
WASH
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Details
|
The organic layer is washed with saturated NaHCO3 (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
The product is purified by flash chromatography (20-50% ethyl acetate in n-heptane)
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Name
|
|
Type
|
product
|
Smiles
|
COC(CC=1C=NC(=C(C1)CC#N)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |